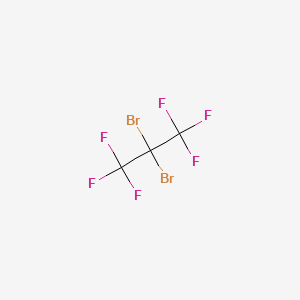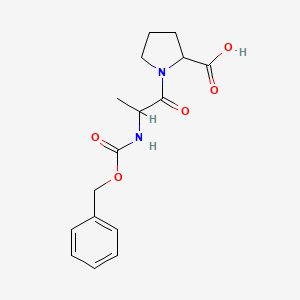
Z-Ala-pro-OH
概要
準備方法
合成経路と反応条件
Z-アラプロリナルの合成は、通常、ベンジルオキシカルボニル保護されたアラニンとプロリンのカップリングを含みます。 反応条件には、通常、ジシクロヘキシルカルボジイミド(DCC)およびN-ヒドロキシスクシンイミド(NHS)などのカップリング試薬の使用が含まれ、ペプチド結合の形成を促進します . 反応は通常、酸化を防ぐために不活性雰囲気下、ジクロロメタンまたはジメチルホルムアミドなどの有機溶媒中で行われます .
工業生産方法
これには、反応条件の最適化、より大きな反応容器の使用、および目的の生成物を高純度で得るための結晶化またはクロマトグラフィーなどの精製技術の実施が含まれます .
化学反応の分析
反応の種類
Z-アラプロリナルは、以下を含むさまざまな化学反応を起こします。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化のための過マンガン酸カリウムまたは三酸化クロムなどの酸化剤と、還元のための水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が含まれます . 置換反応には、目的の変換に応じて求核剤または求電子剤が含まれる場合があります .
生成される主要な生成物
これらの反応から生成される主要な生成物には、Z-アラプロリナルのオキソ誘導体、アルコール誘導体、および置換アナログが含まれます .
科学的研究の応用
作用機序
Z-アラプロリナルは、プロリン残基のカルボキシル側にペプチド結合を切断する酵素であるプロリルオリゴペプチダーゼの活性を阻害することによって、その効果を発揮します . この酵素の阻害は、脳内の神経ペプチドやその他の生物活性ペプチドのレベルを調節し、認知機能と気分に影響を与える可能性があります . 関与する分子標的と経路には、神経ペプチドレベルの調節と神経変性疾患に関連するシグナル伝達経路のモジュールが含まれます .
類似の化合物との比較
類似の化合物
Z-アラプロリナルに類似する化合物には、以下が含まれます。
Z-プロ-プロリナル: プロリルオリゴペプチダーゼに対する同様の阻害効果を持つ別のジペプチド化合物.
Y-29794: プロリルオリゴペプチダーゼ阻害剤としての可能性について研究されている化合物.
S-17092: プロリルオリゴペプチダーゼに対する阻害効果を持つ実験的な化合物.
独自性
Z-アラプロリナルは、プロリルオリゴペプチダーゼに対する特異的な阻害活性とその神経変性疾患における潜在的な治療効果の点で独特です . その構造により、酵素への選択的な結合が可能になり、研究と潜在的な治療開発の両方において貴重なツールとなっています .
類似化合物との比較
Similar Compounds
Similar compounds to Z-Ala Prolinal include:
Z-Pro-Prolinal: Another dipeptide compound with similar inhibitory effects on prolyl oligopeptidase.
Y-29794: A compound studied for its potential as a prolyl oligopeptidase inhibitor.
S-17092: An experimental compound with inhibitory effects on prolyl oligopeptidase.
Uniqueness
Z-Ala Prolinal is unique in its specific inhibitory activity against prolyl oligopeptidase and its potential therapeutic applications in neurodegenerative diseases . Its structure allows for selective binding to the enzyme, making it a valuable tool in both research and potential therapeutic development .
特性
IUPAC Name |
1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-11(14(19)18-9-5-8-13(18)15(20)21)17-16(22)23-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSOZTMMMIWOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318627 | |
| Record name | 1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21027-01-0 | |
| Record name | NSC333444 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



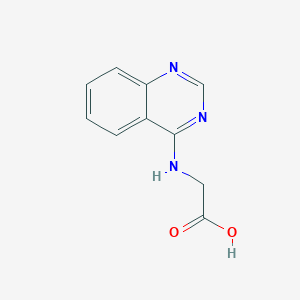
![2-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1584634.png)
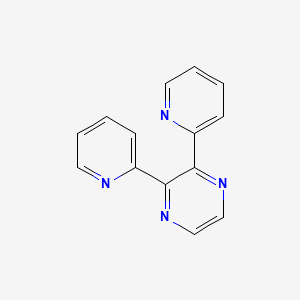
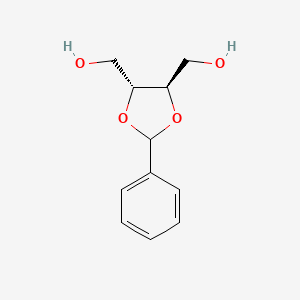
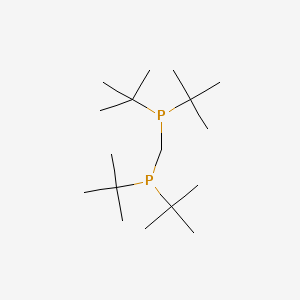
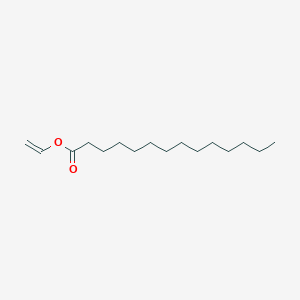


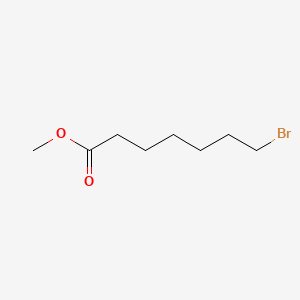

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester](/img/structure/B1584648.png)

